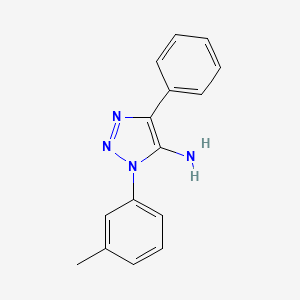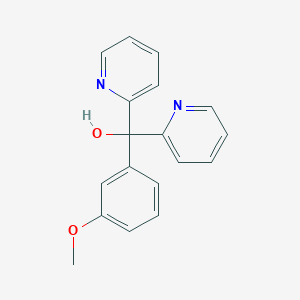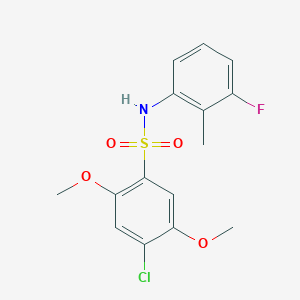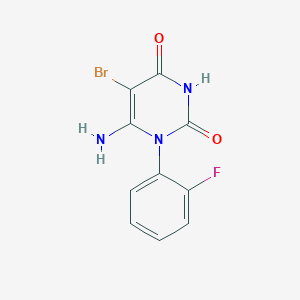
1-(3-methylphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3-methylphenyl group and a phenyl group attached to the triazole ring
Méthodes De Préparation
The synthesis of 1-(3-methylphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine typically involves the following steps:
Cycloaddition Reaction: The compound can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring.
Substitution Reaction: The introduction of the 3-methylphenyl and phenyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions typically involve the use of reagents such as bromine or chlorine to facilitate the substitution process.
Industrial production methods may involve optimizing these reactions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and reaction conditions tailored to the large-scale synthesis of the compound.
Analyse Des Réactions Chimiques
1-(3-methylphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of oxidized derivatives of the triazole ring.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can lead to the formation of reduced triazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl or triazole rings. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazoline derivatives.
Applications De Recherche Scientifique
1-(3-methylphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for designing new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-methylphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparaison Avec Des Composés Similaires
1-(3-methylphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:
1-phenyl-1H-1,2,3-triazole: This compound lacks the 3-methylphenyl group, making it less sterically hindered and potentially less bioactive.
4-phenyl-1H-1,2,3-triazole: Similar to the above compound but with the phenyl group at a different position, affecting its reactivity and biological activity.
1-(3-methylphenyl)-1H-1,2,3-triazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H14N4 |
|---|---|
Poids moléculaire |
250.30 g/mol |
Nom IUPAC |
3-(3-methylphenyl)-5-phenyltriazol-4-amine |
InChI |
InChI=1S/C15H14N4/c1-11-6-5-9-13(10-11)19-15(16)14(17-18-19)12-7-3-2-4-8-12/h2-10H,16H2,1H3 |
Clé InChI |
NUYAKFTWWMFFFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(=C(N=N2)C3=CC=CC=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11062624.png)
![2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}ethyl acetate](/img/structure/B11062647.png)
![3-(2,4-dichlorophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11062658.png)
![Diethyl 5,5'-[(3-methylthiophen-2-yl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B11062659.png)
![methyl 5-amino-6-cyano-2-methyl-7-(3-methyl-1-benzothiophen-2-yl)-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B11062665.png)
![8,8-dimethyl-3-(propan-2-yl)-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11062667.png)

![1-(2-Morpholin-4-YL-2-oxoethyl)-2'-phenyl-6',7',8',9',9A',9B'-hexahydrospiro[indole-3,4'-pyrrolo[3,4-A]indolizine]-1',2,3'(1H,2'H,3A'H)-trione](/img/structure/B11062669.png)
![4-(4-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11062673.png)
![4-methyl-N-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}benzamide](/img/structure/B11062674.png)
![3-Methylphenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate](/img/structure/B11062681.png)

![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}benzamide](/img/structure/B11062696.png)
